molecular formula C4H3ClN4S B2631190 4-(Azidomethyl)-2-chloro-1,3-thiazole CAS No. 1871975-72-2

4-(Azidomethyl)-2-chloro-1,3-thiazole

Cat. No.: B2631190
CAS No.: 1871975-72-2
M. Wt: 174.61
InChI Key: CWXSEELWDSHBAR-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-chloro-1,3-thiazole (ACT) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a heterocyclic compound with a thiazole ring and an azide group, making it a versatile building block for the synthesis of various compounds. In

Scientific Research Applications

Synthesis and Transformation

  • 4-Phosphorylated Derivatives of 1,3-Azoles Synthesis : The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, has been explored. These derivatives have shown a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, and other types of activity (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Fluorescence Applications

  • Fluorescent Properties of 4-Hydroxy-1,3-Thiazoles : A series of 4-hydroxy-1,3-thiazoles exhibited strong fluorescence, useful for various applications. These thiazoles have potential for metal complexation and further functionalization (Täuscher, Weiss, Beckert, & Görls, 2010).

Chemical Transformations

  • Transformation into Thieno and Pyrrolo Derivatives : 4-Azidothiazole-5-carbaldehydes, similar in structure to 4-(Azidomethyl)-2-chloro-1,3-thiazole, were converted into various derivatives including thieno[2,3-d]thiazoles and pyrrolo-[2,3-d]thiazoles, demonstrating the chemical versatility of these compounds (Athmani, Farhat, & Iddon, 1992).

Cardioprotective Properties

  • Cardioprotective Activity of Thiazole Derivatives : Research on 2-arylimino-1,3-thiazole derivatives revealed potential cardioprotective effects. These findings suggest possible therapeutic applications for related thiazole compounds (Drapak et al., 2019).

Pharmacological Research

  • Antimicrobial and Antifungal Activity : Thiazole derivatives, similar to this compound, have shown antimicrobial and antifungal activities. This highlights the potential of thiazole-based compounds in developing new therapeutic agents (Patel & Mehta, 2006).

Corrosion Inhibition

  • Inhibition of Iron Corrosion : Thiazole derivatives were found to be effective corrosion inhibitors for iron, suggesting applications in industrial settings (Kaya et al., 2016).

Properties

IUPAC Name

4-(azidomethyl)-2-chloro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXSEELWDSHBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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